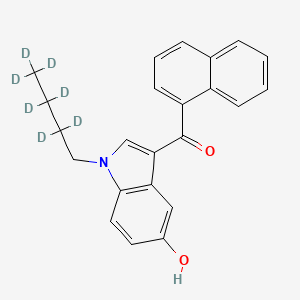

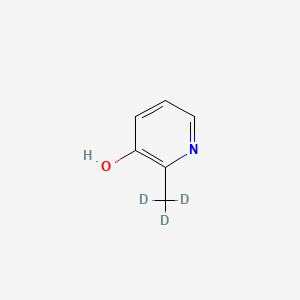

Moxonidine-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

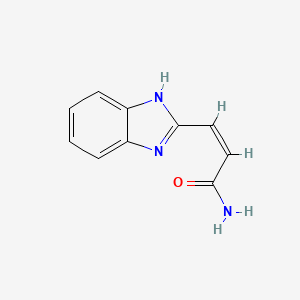

Moxonidine-d4 is the deuterium labeled Moxonidine . Moxonidine is an imidazoline/α-2 receptor agonist used to treat hypertension, especially in cases where ACE inhibitors, β-blockers, calcium channel blockers, and thiazides are not appropriate or provide inadequate blood pressure control .

Synthesis Analysis

This compound is a stable isotope of Moxonidine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of this compound is C9H8D4ClN5O, and its molecular weight is 245.70 .Chemical Reactions Analysis

The degradation kinetics of Moxonidine was analyzed in a study . The study found that the excipients have a stabilizing effect on Moxonidine (in terms of Ea values), but the decomposition mechanism of the samples is complex .Physical and Chemical Properties Analysis

This compound has a density of 1.52g/cm3, a boiling point of 364.7 °C at 760 mmHg, and a melting point of 217-219 degrees Celsius .科学的研究の応用

Pharmacological Properties and Therapeutic Efficacy

Moxonidine is a centrally acting antihypertensive agent with selective agonist activity at imidazoline I1 receptors, showing minor activity at α2-adrenoceptors. It operates by reducing peripheral sympathetic activity, thereby decreasing peripheral vascular resistance. This mechanism is beneficial for patients with mild to moderate hypertension, proving as effective as most first-line antihypertensives when used alone or as adjunctive therapy. Notably, moxonidine enhances the metabolic profile in patients with hypertension and diabetes mellitus or impaired glucose tolerance, demonstrating a low potential for drug interactions and a favorable tolerance profile (Fenton, Keating, & Lyseng-Williamson, 2006).

Safety and Tolerability

The safety and tolerability of moxonidine have been well-documented over years of clinical experience. It is generally well tolerated, with a significantly lower incidence of adverse effects such as dry mouth or sedation compared to older sympatholytics. Moxonidine may also enhance aspects of glucose and lipid metabolism, establishing it as a safe and effective antihypertensive agent with considerably improved patient tolerability (Schachter, 1999).

Clinical and Pharmacological Approaches

For uncontrolled arterial hypertension, moxonidine serves as an effective treatment option, particularly in situations demanding a prompt and stable hypotensive effect. Comparative studies indicate that moxonidine provides a more adequate and sustainable therapeutic effect than other frequently used antihypertensive drugs, highlighting its significance in urgent hypertensive therapy (Strygin, Tolkachev, Strygina, & Dotsenko, 2020).

Mechanism of Action and Pharmacogenetics

The mechanism of action of moxonidine-like drugs has been critically reviewed, focusing on their ability to lower sympathetic tone by activating α2-adrenoceptors and imidazoline receptors. Despite debates on the precise receptors involved, moxonidine's efficacy in reducing blood pressure through central and peripheral actions is well-established. Pharmacogenetic studies further suggest that variations in genetic makeup may influence individuals' response to moxonidine, offering insights into personalized hypertension management (Szabo, 2002).

作用機序

Target of Action

Moxonidine-d4, like its parent compound Moxonidine, primarily targets the Imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . The activation of these receptors leads to a decrease in sympathetic nervous system activity .

Mode of Action

This compound acts as a selective agonist at the I1 receptor . By binding to this receptor, it causes a decrease in sympathetic nervous system activity, which in turn leads to a decrease in blood pressure . Compared to older central-acting antihypertensives, Moxonidine binds with much greater affinity to the imidazoline I1-receptor than to the α2-receptor .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the phosphorylation of Akt and p38 MAPK . These proteins are involved in cell survival and death pathways, respectively. By inhibiting their activity, this compound can influence cell survival and proliferation .

Pharmacokinetics

This compound is expected to have similar pharmacokinetic properties to Moxonidine. Moxonidine has a bioavailability of 88%, with peak plasma concentrations reached within 1 hour . It is metabolized in the liver (10-20%), with the major metabolites being dehydrogenated moxonidine, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine . The elimination half-life of Moxonidine is approximately 2.2-2.8 hours, and it is primarily excreted renally (90%) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of norepinephrine can influence the mortality of neonatal cardiomyocytes and fibroblasts . Furthermore, the sympatholytic drug Moxonidine has been shown to increase the uptake of oxidised LDL in cultured VSMCs , suggesting that the cellular environment can influence the action of this compound.

Safety and Hazards

The safety and tolerability of Moxonidine were reviewed over an 8-year period (1989 to 1997), including 74 clinical trials and an estimated 370,000 patient-years of exposure . The most frequently reported adverse events were dry mouth and somnolence, followed by headache and dizziness . Serious adverse events were rare in all trials and could not be attributed to the administration of Moxonidine .

将来の方向性

生化学分析

Biochemical Properties

Moxonidine-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the phosphorylation of Akt and p38 MAPK .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to reduce collagen deposition and regress left ventricular hypertrophy .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it inhibits the phosphorylation of Akt and p38 MAPK .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a sub-hypotensive dose of Moxonidine (100 mg) has been observed to reduce heart rate and improve global cardiac performance

特性

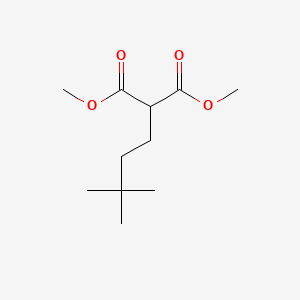

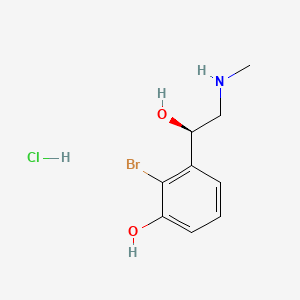

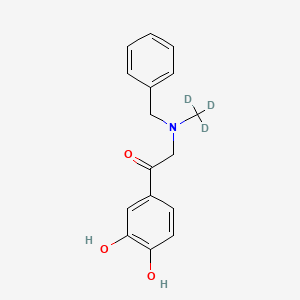

| { "Design of the Synthesis Pathway": "The synthesis pathway of Moxonidine-d4 involves the incorporation of four deuterium atoms into the structure of Moxonidine, which is a selective alpha-2 adrenergic receptor agonist. The deuterium atoms are introduced through the use of deuterated reagents in the synthesis process.", "Starting Materials": [ "Moxonidine", "Deuterated reagents" ], "Reaction": [ "The first step in the synthesis pathway involves the protection of the amino group of Moxonidine using a suitable protecting group.", "The protected Moxonidine is then reacted with deuterated reagents to introduce deuterium atoms into the molecule.", "The protecting group is then removed to reveal Moxonidine-d4." ] } | |

CAS番号 |

1794811-52-1 |

分子式 |

C9H12ClN5O |

分子量 |

245.703 |

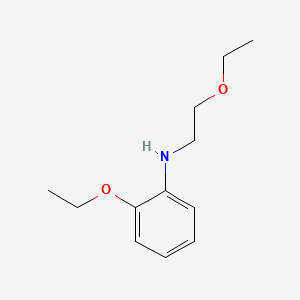

IUPAC名 |

4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine |

InChI |

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i3D2,4D2 |

InChIキー |

WPNJAUFVNXKLIM-KHORGVISSA-N |

SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |

同義語 |

4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine; 2-(6-Chloro-4-methoxy-2-methylpyrimidin-5-ylamino)-2-imidazoline-d4; Lomox-d4; Moxon-d4; Norcynt-d4; Normoxocin-d4; Nucynt-d4; Physiotens-d4; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)